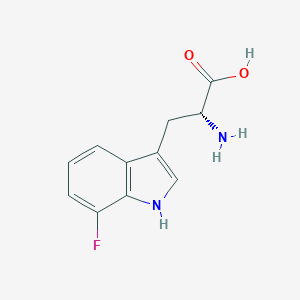

7-氟-D-色氨酸

描述

7-Fluoro-D-tryptophan is a derivative of tryptophan with a fluorine atom at the 7th position of the indole ring . It has a molecular weight of 222.22 . The IUPAC name is (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid .

Synthesis Analysis

The synthesis of 7-Fluoro-D-tryptophan involves a mutant aminoacyl-tRNA synthetase identified by a library selection system . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .Molecular Structure Analysis

The molecular structure of 7-Fluoro-D-tryptophan has been studied using 19F NMR relaxation studies . The fluorine spins relax by dipole–dipole interactions with the proton spins that surround them and chemical shift anisotropy .Chemical Reactions Analysis

The photophysical properties of 7-Fluoro-D-tryptophan have been investigated using spectroscopic and quantum chemical calculation methods . Unlike tryptophan, 7-Fluoro-D-tryptophan can be used to detect the excited-state proton transfer from solvents depending on its acidity .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-D-tryptophan are distinct from those of tryptophan . In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its local environment .科学研究应用

19F NMR Relaxation Studies

7-Fluoro-D-tryptophan has been used in 19F NMR relaxation studies . These studies involve four differently fluorosubstituted L-tryptophans, which carry single F atoms in the indole ring. This research is conducted both in the context of the free amino acid and when located in the cyclophilin A protein . The results suggest that 19F relaxation data of the large and rigid indole ring in Trp are only moderately affected by protein motions .

Protein Dynamics

The relaxation rate constants obtained from 19F NMR relaxation studies can yield quantitative estimates about molecular motions . However, the application of 19F to assess protein dynamics in solution is fraught with complications . Despite these challenges, 19F NMR has been widely used to study folding and interactions of biomolecules .

Structural Determination

The dipolar interactions result in 19F–1H and 1H–19F nuclear Overhauser effects (NOEs) that provide information about internuclear distances . These are vital structural parameters in biomolecular structure determinations .

Genetic Encoding

A mutant aminoacyl-tRNA synthetase identified by a library selection system affords site-specific incorporation of 7-fluoro-L-tryptophan . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .

Monitoring Ligand Binding

The fluorine atom enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy . This has been demonstrated with the Zika virus NS2B-NS3 protease .

Studying Protein Structure

19F NMR spectroscopy of proteins labeled with fluorine atoms is becoming increasingly popular for studying protein structure , conformational changes, and protein−ligand interactions .

安全和危害

未来方向

作用机制

Target of Action

7-Fluoro-D-tryptophan is a modified version of the amino acid tryptophan, which is a precursor to several important biological molecules, including serotonin and melatonin . The primary targets of 7-Fluoro-D-tryptophan are likely to be the same as those of tryptophan, including various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

7-Fluoro-D-tryptophan is thought to interact with its targets in a similar manner to tryptophan, but the presence of the fluorine atom may alter these interactions. For example, it has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . The fluorine atom can enable site-selective monitoring of protein response to ligand binding .

Biochemical Pathways

7-Fluoro-D-tryptophan is likely to be involved in the same biochemical pathways as tryptophan. Tryptophan is a key component in the biosynthesis of serotonin and melatonin, and it’s also involved in the kynurenine pathway . The introduction of a fluorine atom into tryptophan could potentially affect these pathways, although the specific effects would likely depend on the exact context and environment .

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body .

Result of Action

Given its structural similarity to tryptophan, it’s likely that it would have similar effects, such as contributing to the synthesis of serotonin and melatonin . The presence of the fluorine atom could potentially alter these effects, perhaps by affecting the interaction of the molecule with its targets .

Action Environment

The action of 7-Fluoro-D-tryptophan is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability of the molecule and its interactions with its targets . Additionally, the presence of other molecules could potentially affect the action of 7-Fluoro-D-tryptophan, for example by competing for the same targets .

属性

IUPAC Name |

(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMHYWIKJSPIGJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313642 | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-D-tryptophan | |

CAS RN |

138514-98-4 | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138514-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tryptophan, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)